Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)-

Radical SAM enzymology Substrate specificity Sulfone metabolism

Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)- (CAS 53199-56-7), commonly designated SAHO2 or S-adenosyl-L-homocysteine sulfone, is a synthetic sulfone analog of the universal methyl donor S-adenosyl-L-methionine (SAM). The compound features a sulfonyl (–SO₂–) bridge linking the 5′-position of adenosine to (S)-3-amino-3-carboxypropyl, placing it one oxidation state above the sulfoxide analog SAHO and two above the native thioether SAM.

Molecular Formula C14H20N6O7S
Molecular Weight 416.41 g/mol
CAS No. 53199-56-7
Cat. No. B3025885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)-
CAS53199-56-7
Molecular FormulaC14H20N6O7S
Molecular Weight416.41 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CS(=O)(=O)CCC(C(=O)O)N)O)O)N
InChIInChI=1S/C14H20N6O7S/c15-6(14(23)24)1-2-28(25,26)3-7-9(21)10(22)13(27-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6?,7-,9-,10-,13+/m1/s1
InChIKeyNUBHDZKYWTVIHP-WWJIDFMMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)- (SAHO2): A Sulfone-Modified SAM Analog for Radical SAM Enzyme Substrate and Methyltransferase Inhibition Studies


Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)- (CAS 53199-56-7), commonly designated SAHO2 or S-adenosyl-L-homocysteine sulfone, is a synthetic sulfone analog of the universal methyl donor S-adenosyl-L-methionine (SAM) [1]. The compound features a sulfonyl (–SO₂–) bridge linking the 5′-position of adenosine to (S)-3-amino-3-carboxypropyl, placing it one oxidation state above the sulfoxide analog SAHO and two above the native thioether SAM [2]. SAHO2 functions as both a mechanistic probe substrate for radical SAM enzymes (e.g., NosL, NosN) and a potent methyltransferase inhibitor, making it a dual-purpose tool compound in one-carbon metabolism and enzymology research [1][2].

Why SAHO2 Cannot Be Interchanged with SAHO, SAM, or SAH in Experimental Protocols Without Validation


The sulfone oxidation state of SAHO2 fundamentally alters its reactivity with both radical SAM enzymes and methyltransferases relative to its closest analogs. Radical SAM enzyme NosL cleaves all three bonds (S–C(5′), S–C(γ), S–O) of the sulfoxide SAHO, but with SAHO2 S–O cleavage is completely absent, while NosN shifts to near-exclusive S–C(5′) scission with markedly higher efficiency [1]. As a methyltransferase inhibitor, SAHO2 exhibits a Ki of 1.2 µM against EC 2.1.1.56, comparable to the sulfoxide but mechanistically distinct from the endogenous inhibitor SAH, which acts as a competitive product inhibitor [2][3]. These divergent catalytic processing outcomes and inhibition modes mean that substituting SAHO, SAM, or SAH for SAHO2 without empirical validation risks generating non-comparable or misleading data in enzyme kinetic, structural, or pharmacological studies.

Quantitative Differentiation Evidence for Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)- vs. Closest Analogs


SAHO2 vs. SAHO: Complete Loss of S–O Bond Cleavage Activity by Radical SAM Enzyme NosL

The radical SAM enzyme tryptophan lyase NosL cleaves all three bonds (S–C(5′), S–C(γ), and S–O) of the sulfoxide analog SAHO, with a preference for S–C(5′) bond cleavage. In contrast, with the sulfone SAHO2, NosL retains S–C cleavage activity but S–O cleavage is completely abolished [1]. This qualitative divergence in bond-cleavage regiospecificity means SAHO2 functions as a chemical probe that selectively interrogates S–C cleavage pathways while eliminating the confounding S–O cleavage channel inherent to SAHO.

Radical SAM enzymology Substrate specificity Sulfone metabolism

SAHO2 vs. SAHO: Differential Catalytic Efficiency in NosN-Mediated S–C(5′) Bond Cleavage

The class C radical SAM methyltransferase NosN processes both SAHO and SAHO2 but with markedly different regioselectivity and efficiency. NosN almost exclusively cleaves the S–C(5′) bond of both substrates, in contrast to the multi-bond cleavage profile of NosL [1]. The exclusive S–C(5′) cleavage activity of NosN on SAHO2 provides a simplified, single-product enzyme assay system not achievable with SAHO when using NosL, which generates a complex mixture.

Class C radical SAM methyltransferase NosN substrate profiling Catalytic promiscuity

SAHO2 vs. SAH: Comparative Methyltransferase Inhibition Potency (Ki = 1.2 µM)

SAHO2 acts as a strong inhibitor of mRNA (guanine-7-)-methyltransferase (EC 2.1.1.56) with a reported Ki of 1.2 µM, placing it among the most potent S-adenosylhomocysteine analogs tested against this enzyme class [1][2]. The endogenous inhibitor S-adenosyl-L-homocysteine (SAH) exhibits competitive product inhibition kinetics but often with higher Ki values depending on the methyltransferase isoform; for EC 2.1.1.56, SAH inhibition is characterized as competitive but SAHO2 and its sulfoxide analog are qualitatively classified as 'strong' inhibitors in the BRENDA database, a designation not uniformly applied to SAH across all isoforms [2].

Methyltransferase inhibition S-adenosylhomocysteine analog Enzyme inhibitor Ki

SAHO2 vs. SAM: Oxidative Stability and Handling in Aerobic Enzyme Assays

As a sulfone, SAHO2 represents the fully oxidized sulfur oxidation state in the SAM analog series (thioether SAM → sulfoxide SAHO → sulfone SAHO2). This terminal oxidation state confers resistance to further aerobic oxidation that can complicate SAM and SAHO handling [1]. While SAM undergoes spontaneous degradation via intramolecular S-adenosylmethionine cleavage pathways (t₁/₂ at physiological pH and temperature on the order of hours) and SAHO can undergo both oxidation and reduction, SAHO2's sulfone moiety is redox-inert toward further oxidation, providing a chemically defined, stable substrate for extended-duration enzyme assays where SAM's lability introduces confounding time-dependent concentration changes.

Chemical stability Sulfone oxidation state SAM analog handling

SAHO2 Product Profile: Exclusive Generation of 5′-Deoxyadenosine and Sulfinic Acid vs. SAHO's Multi-Product Distribution

SAHO2 is reductively cleaved by radical SAM enzymes NosL and NosN to exactly two products: 5′-deoxyadenosine and 5′-thioadenosine sulfinic acid [1]. In contrast, the sulfoxide SAHO yields a more complex product mixture including S-adenosylhomocysteine, 5′-deoxyadenosine, and 5′-thioadenosine sulfenic acid . This simplified, invariant product stoichiometry of SAHO2 enables precise quantification via HPLC or LC-MS using a two-analyte calibration curve, whereas SAHO requires multi-analyte deconvolution.

Reaction product fingerprint Radical SAM enzyme assay Analytical method development

Optimal Research and Procurement Application Scenarios for Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)- (SAHO2)


Radical SAM Enzyme Mechanistic Studies Requiring Isolated S–C Bond Cleavage Readout

Investigators probing the catalytic mechanism of radical SAM enzymes should select SAHO2 when the experimental objective is to monitor S–C(5′) bond cleavage without interference from S–O scission. As demonstrated by Mandalapu et al., NosL-mediated cleavage of SAHO2 completely lacks S–O bond cleavage activity, in contrast to SAHO [1]. This property makes SAHO2 the substrate of choice for kinetic isotope effect studies, radical trapping experiments, and crystallographic soaking where a defined single-bond cleavage event is essential for unambiguous mechanistic interpretation.

High-Throughput Screening of Class C Radical SAM Methyltransferase Activity

For laboratories developing high-throughput screens for class C radical SAM methyltransferases (e.g., NosN homologs), SAHO2 paired with NosN provides a defined two-product system (5′-deoxyadenosine + sulfinic acid) amenable to simplified LC-MS or fluorescence-based detection [1]. The exclusive S–C(5′) cleavage and 'much higher efficiency' of NosN on SAHO2 relative to NosL [1] translate to robust signal-to-noise ratios suitable for 96- or 384-well plate formats.

Methyltransferase Inhibitor Reference Standard for Cross-Study Data Normalization

SAHO2 serves as a well-characterized methyltransferase inhibitor reference with a Ki of 1.2 µM against EC 2.1.1.56 (mRNA guanine-7-methyltransferase), as curated in the BRENDA database [1]. Procurement of SAHO2 as an inhibitor standard enables cross-study normalization when comparing inhibitory potency of novel compounds across different laboratories, leveraging the reproducible low-micromolar Ki value as a benchmark distinct from the condition-dependent inhibition of endogenous SAH.

Extended-Duration Crystallization and Biophysical Studies Requiring Substrate Oxidative Stability

The sulfone oxidation state of SAHO2 renders it inert to further aerobic oxidation, unlike the thioether SAM which undergoes spontaneous degradation under aerobic conditions [1]. For X-ray crystallography soaking experiments, isothermal titration calorimetry, or surface plasmon resonance studies extending over 24–72 hours, SAHO2 maintains concentration and structural integrity, minimizing artifacts from substrate degradation that can compromise data quality with SAM.

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